molecular formula C11H12 B13741112 ((E)-Penta-1,4-dienyl)-benzene

((E)-Penta-1,4-dienyl)-benzene

Cat. No.: B13741112
M. Wt: 144.21 g/mol
InChI Key: QSGNIZYSOOADSE-VMPITWQZSA-N
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Description

((E)-Penta-1,4-dienyl)-benzene: is an organic compound characterized by a benzene ring substituted with a penta-1,4-dienyl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-Penta-1,4-dienyl)-benzene typically involves the coupling of a benzene derivative with a penta-1,4-dienyl precursor. One common method is the Heck reaction, where a palladium catalyst is used to couple a halogenated benzene with a penta-1,4-dienyl halide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ((E)-Penta-1,4-dienyl)-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur on the benzene ring, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene or benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry: ((E)-Penta-1,4-dienyl)-benzene is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and structural properties make it a valuable component in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of ((E)-Penta-1,4-dienyl)-benzene involves its interaction with molecular targets through its conjugated double bonds and aromatic ring. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

    Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended conjugation of ((E)-Penta-1,4-dienyl)-benzene.

    1,3-Butadiene: Contains conjugated double bonds but lacks the aromatic ring.

    Phenylacetylene: Has a triple bond instead of the conjugated diene system.

Uniqueness: this compound is unique due to its extended conjugation and the presence of both an aromatic ring and a conjugated diene system. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

[(1E)-penta-1,4-dienyl]benzene

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4-10H,1,3H2/b8-5+

InChI Key

QSGNIZYSOOADSE-VMPITWQZSA-N

Isomeric SMILES

C=CC/C=C/C1=CC=CC=C1

Canonical SMILES

C=CCC=CC1=CC=CC=C1

Origin of Product

United States

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